5-Nitro-2-furonitrile

Descripción general

Descripción

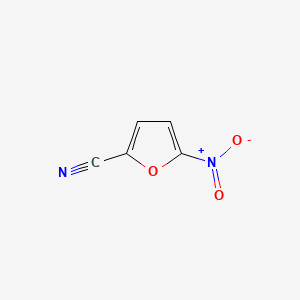

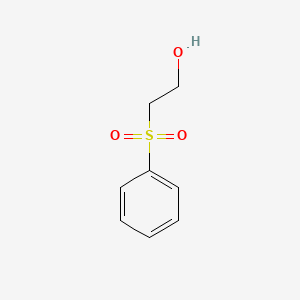

5-Nitro-2-furonitrile is a chemical compound with the molecular formula C5H2N2O3 . It has an average mass of 138.081 Da and a monoisotopic mass of 138.006546 Da . It is also known by other names such as 2-Furancarbonitrile, 5-nitro-, 5-Nitro-2-furancarbonitrile, and 5-Nitrofuran-2-carbonitrile .

Synthesis Analysis

5-Nitro-2-furonitrile has been synthesized from furfural through two known methods . In one method, furfural oxime is nitrated and the 5-nitrofuraloxime obtained is converted into 5-nitro-2-furonitrile on treatment with acetic anhydride . In the other method, 5-nitrofuran-2-carboxylic acid methyl ester is obtained from furfural in several stages .Molecular Structure Analysis

The molecular structure of 5-Nitro-2-furonitrile includes 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . It has a molar refractivity of 29.8±0.4 cm^3 and a polarizability of 11.8±0.5 10^-24 cm^3 .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 5-Nitro-2-furonitrile .Physical And Chemical Properties Analysis

5-Nitro-2-furonitrile has a density of 1.5±0.1 g/cm^3 , a boiling point of 234.7±25.0 °C at 760 mmHg , and a vapor pressure of 0.1±0.5 mmHg at 25°C . Its enthalpy of vaporization is 47.1±3.0 kJ/mol , and it has a flash point of 95.7±23.2 °C . The index of refraction is 1.545 , and its molar volume is 94.4±5.0 cm^3 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

5-Nitro-2-furonitrile has been studied for its applications in chemical synthesis and reactions. The compound has been involved in various syntheses with furan compounds, demonstrating its role in producing derivatives useful in fine chemicals and pharmaceuticals. For instance, studies have shown that 5-Nitro-2-furonitrile can be used to prepare vinyl-1,2,4-oxadiazoles and -1,2,3-triazoles, which are significant in the synthesis of complex chemical structures (Hirao & Kato, 1972).

Biocatalytic Applications

In the realm of biocatalysis, 5-Nitro-2-furonitrile derivatives have been explored for their potential in sustainable chemical synthesis. A notable example is the use of 2-furonitrile, derived from 5-Nitro-2-furonitrile, as a nitrile product for biorenewables. It's been used as an intermediate in fine chemicals, and its synthesis from biorenewables represents a sustainable approach in the chemical industry (Choi, Shinoda, Asano, & Gröger, 2020).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

5-nitrofuran-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2N2O3/c6-3-4-1-2-5(10-4)7(8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJNJLFQOODDNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207731 | |

| Record name | 2-Furancarbonitrile, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-2-furonitrile | |

CAS RN |

59-82-5 | |

| Record name | 5-Nitro-2-furonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 59-82-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furancarbonitrile, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-NITRO-2-FURONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E63B56V8YA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 5-Nitro-2-furonitrile formed in biological systems?

A1: Research suggests that 5-Nitro-2-furonitrile is a metabolite of the potent renal carcinogen, Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazide (FNT). Studies using isolated perfused rat kidneys and whole rat models demonstrated that FNT undergoes metabolic conversion to 5-Nitro-2-furonitrile. [] This biotransformation highlights the importance of understanding the metabolic fate of compounds like FNT and their potential downstream effects.

Q2: What analytical techniques were used to identify and characterize 5-Nitro-2-furonitrile as a metabolite of FNT?

A2: Researchers utilized a combination of analytical techniques to elucidate the structure of this metabolite. These included High-Performance Liquid Chromatography (HPLC) to separate the metabolite from other compounds in the samples, followed by Liquid Chromatography/Mass Spectrometry (LC/MS) and Gas Chromatography/Mass Spectrometry (GC/MS) to determine the metabolite's mass and fragmentation pattern. [] This approach allowed for definitive structural identification of 5-Nitro-2-furonitrile.

Q3: Can 5-Nitro-2-furonitrile be synthesized chemically, and what is its significance?

A3: Yes, 5-Nitro-2-furonitrile can be synthesized chemically. [, ] This synthesis is particularly relevant for several reasons. Firstly, it allows for obtaining the compound in larger quantities for further research, eliminating the reliance on potentially complex and low-yield metabolic conversions. Secondly, it enables the preparation of derivatives and analogues of 5-Nitro-2-furonitrile, which is crucial for exploring structure-activity relationships and understanding how structural modifications impact biological activity.

Q4: How is the chemical structure of 5-Nitro-2-furonitrile used in organic synthesis?

A4: The presence of a nitrile group in 5-Nitro-2-furonitrile makes it a valuable building block in organic synthesis. Researchers have utilized 5-Nitro-2-furonitrile to synthesize various heterocyclic compounds, including 2-(5-nitro-2-furyl)vinyl-1,2,4-oxadiazoles and -1,2,3-triazoles. [] These heterocyclic compounds are of interest due to their potential biological activities and applications in medicinal chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1294762.png)